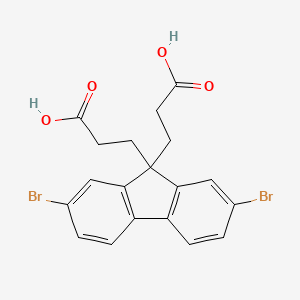

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Overview

Description

“3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid” is a building block for the synthesis of polyelectrolytes . It is used in the production of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices .

Synthesis Analysis

The compound can be synthesized using 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) and 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester employing Suzuki polymerisation .Molecular Structure Analysis

The InChI code for the molecule is1S/C23H30Br2N2/c1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h7-10,15-16H,5-6,11-14H2,1-4H3 . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of polyelectrolytes . It is also used in the preparation of organic semiconducting polymers for OPV and OLED devices .Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.31 g/mol . The melting point of a similar compound, 2,7-Dibromo-9H-fluoren-9-one, is 203-205 °C (lit.) .Scientific Research Applications

pH-Dependent Supramolecular Self-Assembly

Copper(II) complexes with (fluorene-9,9-diyl)dipropanoic acid as a ligand exhibit pH-dependent supramolecular self-assembly into 0D, 1D, and 2D architectures. Notably, 1D water channels are formed by a triple winding helical chain with opposite chiral configurations, showcasing the potential of fluorene-based compounds in developing novel supramolecular structures with unique properties (Fu et al., 2015).

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Fluorene derivatives have been extensively studied for their applications in OLEDs and organic solar cells. For instance, arylamino-functionalized fluorene- and carbazole-based copolymers have been synthesized, displaying blue light emission and wide optical bandgaps. These copolymers, when combined with semiconducting CdTe nanocrystals, enable tuning of emission color from red to white, suggesting a facile approach to developing organic–inorganic semiconductor composites with customizable emission colors (Kanelidis et al., 2011).

Fluorescent Quenching Detection

The synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid and its application as a fluorescent sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions highlight the potential of fluorene-based compounds in the development of sensitive and selective sensors. This particular compound exhibits high efficiency for TNP detection, achieving micromolar level sensitivity (Ni et al., 2016).

Surface-Directed Polymerization

Poly(9,9-dihexyl fluorene) layers have been grown on modified silicon and quartz surfaces via surface-directed polymerization, using a dibromofluorene unit as the functional moiety. This method presents an innovative way to synthesize brush-like layers of conjugated polymers on various substrates, which could have implications for the development of advanced materials with specific surface properties (Jhaveri et al., 2009).

Interfacial Layer for Organic Solar Cells

Water-soluble polyfluorenes have been developed as interfacial layers for enhancing the performance of organic solar cells (OSCs). These polymers, when used between the active layer and the cathode, significantly improve the open-circuit voltage, fill factor, and power-conversion efficiency of OSCs, demonstrating the utility of fluorene-based compounds in photovoltaic applications (Oh et al., 2010).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWOEPHIZWZPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline](/img/structure/B2568325.png)

![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)

![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)

![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)